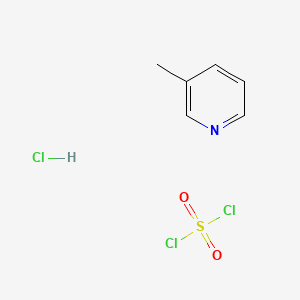
(Pyridin-3-yl)methanesulfonyl chloride hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Pyridin-3-yl)methanesulfonyl chloride hydrochloride: is a chemical compound with the molecular formula C6H7Cl2NO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Pyridin-3-yl)methanesulfonyl chloride hydrochloride typically involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. This reaction is carried out in a controlled environment to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize byproducts. The process involves the stepwise or continuous addition of phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid, followed by distillation under reduced pressure to purify the product .
Analyse Des Réactions Chimiques
Types of Reactions: (Pyridin-3-yl)methanesulfonyl chloride hydrochloride undergoes various chemical reactions, including substitution reactions. It is particularly reactive towards nucleophiles due to the presence of the sulfonyl chloride group .
Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products: The major products formed from reactions involving this compound depend on the nucleophile used. For example, reactions with amines yield sulfonamide derivatives, while reactions with alcohols produce sulfonate esters .
Applications De Recherche Scientifique
Chemistry: In chemistry, (Pyridin-3-yl)methanesulfonyl chloride hydrochloride is used as a reagent in the synthesis of various organic compounds. Its reactivity makes it a valuable tool in the formation of sulfonamide and sulfonate ester linkages .
Biology and Medicine: In biological and medical research, this compound is used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. This modification can alter the biological activity of the molecules, making it useful in drug development and biochemical studies .
Industry: Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its ability to form stable sulfonamide and sulfonate ester bonds makes it a key intermediate in the synthesis of various active ingredients .
Mécanisme D'action
The mechanism of action of (Pyridin-3-yl)methanesulfonyl chloride hydrochloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group reacts with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate ester linkages. This reaction can modify the structure and function of the target molecules, leading to changes in their biological activity .
Comparaison Avec Des Composés Similaires
- Pyridine-3-sulfonyl chloride
- Pyridine-4-sulfonyl chloride
- Benzene sulfonyl chloride
Uniqueness: (Pyridin-3-yl)methanesulfonyl chloride hydrochloride is unique due to the presence of both the pyridine ring and the sulfonyl chloride group. This combination imparts specific reactivity and properties that are not found in other similar compounds. For example, the pyridine ring can participate in additional interactions, such as hydrogen bonding and π-π stacking, which can influence the overall reactivity and stability of the compound .
Propriétés
Formule moléculaire |
C6H8Cl3NO2S |
|---|---|
Poids moléculaire |
264.6 g/mol |
Nom IUPAC |
3-methylpyridine;sulfuryl dichloride;hydrochloride |
InChI |
InChI=1S/C6H7N.Cl2O2S.ClH/c1-6-3-2-4-7-5-6;1-5(2,3)4;/h2-5H,1H3;;1H |
Clé InChI |
MRUQMHGCQUZCSZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=CC=C1.O=S(=O)(Cl)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


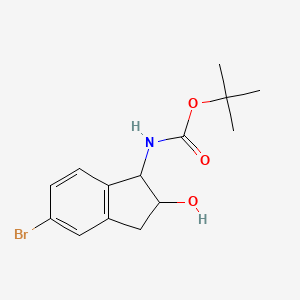

![9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)-](/img/structure/B14753374.png)
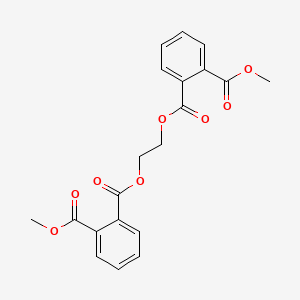
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[(tricyclohexylphosphoranylidene)methyl]ruthenium tetrafluoroborate](/img/structure/B14753382.png)
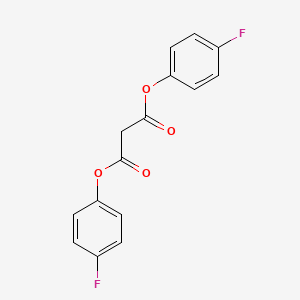
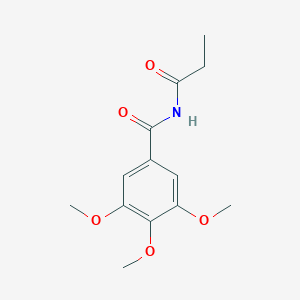
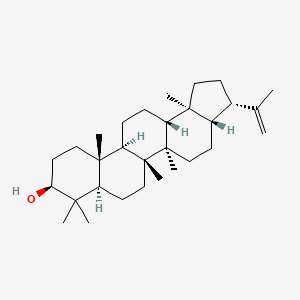
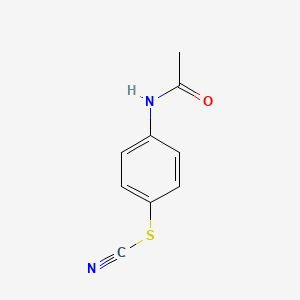

![1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-one](/img/structure/B14753418.png)
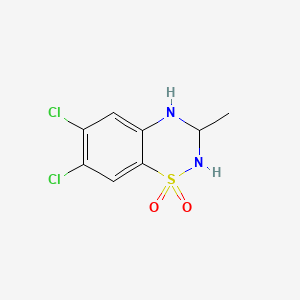

![3-[3-(Dimethylamino)propyl]-1H-indol-5-OL](/img/structure/B14753426.png)
